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Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)butanamide

CAS No.: 1098361-59-1

Cat. No.: B1438303 Get Quote

Part 1: Structural Context & Disambiguation
Target Molecule: 4-(4-Fluorophenoxy)butanamide Molecular Formula:

Molecular Weight: 197.21 g/mol Core Structural Features:

Fluorophenoxy Head: A para-substituted benzene ring (AA'BB' spin system).

Propyl Linker: A three-carbon aliphatic chain.

Primary Amide Tail: A terminal

group.

Structural Logic & Synthesis Workflow
Understanding the synthesis is prerequisite to identifying impurities in the spectra. The

compound is typically synthesized via a Williamson ether synthesis followed by amidation.
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Figure 1: Synthetic pathways influencing spectral impurity profiles. Note that the acid

intermediate (Inter) is the most common contaminant.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2]
NMR is the definitive tool for structural validation. The fluorine atom introduces spin-spin

coupling (

, spin 1/2) that splits both carbon and proton signals.

Experimental Protocol: 1H NMR
Solvent: DMSO-

is mandatory. Chloroform (

) causes the amide protons (

) to broaden or disappear due to exchange; DMSO stabilizes them via hydrogen bonding,
appearing as two distinct singlets.

Concentration: 10-15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
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Predicted

NMR Data Table (400 MHz, DMSO-

)

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

Ar-H (Ortho

to F)
7.08 - 7.15

Multiplet

(AA'BB')
2H

Deshielded

by F; split by

F.

Ar-H (Ortho

to O)
6.88 - 6.95

Multiplet

(AA'BB')
2H

Shielded by

Oxygen

donation.

Amide 7.30 Broad Singlet 1H -
H-bonded to

solvent.

Amide 6.75 Broad Singlet 1H -
Less shielded

amide proton.

3.92 Triplet 2H

Deshielded

by ether

oxygen.

2.18 Triplet 2H
Alpha to

carbonyl.

Central 1.88 Quintet 2H

Beta to both

withdrawing

groups.

Experimental Protocol: NMR
Scans: Minimum 512 scans required to resolve C-F coupling patterns.

Decoupling: Proton-decoupled.
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Predicted

NMR Data Table (100 MHz, DMSO-

)

Carbon Type
Shift (

, ppm)
Splitting Pattern

Coupling (

, Hz)

C=O (Amide) 174.2 Singlet -

Ar-C4 (C-F) 157.1 Doublet Hz

Ar-C1 (C-O) 154.8 Singlet (weak) Hz

Ar-C3 (Ortho to F) 115.8 Doublet Hz

Ar-C2 (Meta to F) 115.5 Doublet Hz

67.2 Singlet -

31.8 Singlet -

Central 25.1 Singlet -

Analyst Note: The doublet at ~115 ppm is often mistaken for a single signal. Zoom in to observe

the distinct

and

coupling constants which differentiate the two aromatic carbon environments.

Part 3: Infrared Spectroscopy (FT-IR)
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IR is utilized primarily for "fingerprinting" the functional groups and ensuring the amide has

formed (disappearance of ester/acid bands).

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

Diagnostic Bands[2][3][4][5]
Primary Amide Region (The "Doublet"):

: ~3350 cm

(Sharp/Medium)

: ~3180 cm

(Sharp/Medium)

Differentiation: A carboxylic acid impurity would show a massive "hairy beard" broad

stretch from 2500-3300 cm

.

Carbonyl Region:

Amide I (

): 1660 - 1690 cm

. (Lower than esters ~1735 cm

).

Amide II (

): 1620 - 1640 cm

.

Ether/Fluorine Region:

(Asym): 1240 cm
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(Very Strong).

(Aryl): 1210 - 1220 cm

(Strong, overlaps with ether).

Part 4: Mass Spectrometry (MS)
Mass spec confirms the molecular weight and the specific connectivity of the ether/amide

chain.

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).

Fragmentation Pathway (EI)
The electron ionization pattern is characteristic of phenoxy-alkyl derivatives.

Molecular Ion (

): m/z 197 (Distinct, medium intensity).

McLafferty Rearrangement (Amide): m/z 59.

Mechanism:[1] The amide oxygen abstracts a gamma-hydrogen (from the

position), cleaving the beta-bond. This confirms the primary butyramide chain.

Phenoxy Cleavage: m/z 112 and 125.

The ether bond is labile. Cleavage often yields the 4-fluorophenol radical cation (m/z 112)

or the 4-fluorophenoxy-methylene cation (m/z 125).
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Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.

Part 5: References & Validation Sources
To validate these results in your laboratory, compare against these standard spectroscopic

databases and methodology texts.

SDBS (Spectral Database for Organic Compounds): Consult for "4-fluorophenol" and

"Butanamide" reference spectra to verify fragment/coupling logic. AIST Japan.

Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley,

2014. (Authoritative source for AA'BB' splitting and F-coupling constants).

Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data.

Springer, 2009. (Source for calculating chemical shift increments for phenoxy-alkyl chains).

NIST Chemistry WebBook: Standard Reference Database 69.[2] (For MS fragmentation

patterns of homologous primary amides). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant
antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Butanamide, N-(4-fluorophenyl)- [webbook.nist.gov]

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide:
4-(4-Fluorophenoxy)butanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1438303#spectroscopic-data-for-4-4-fluorophenoxy-
butanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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